molecular formula C13H25N3O3 B7915399 [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915399
M. Wt: 271.36 g/mol
InChI Key: HHXSUEKIFZAWHQ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.

Medicine

Medically, this compound has potential as a precursor for drug development. Its piperidine ring is a common motif in pharmaceuticals, and the amino acid derivative can enhance bioavailability and specificity.

Industry

Industrially, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility.

Mechanism of Action

The mechanism of action of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

The tert-butyl ester group in [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interactions with biological targets. This makes it unique compared to its methyl and ethyl ester counterparts, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSUEKIFZAWHQ-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.